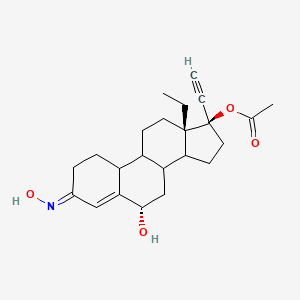![molecular formula C6H8Cl2N2O B13715705 O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD34178936” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its stability and reactivity, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “MFCD34178936” involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of “MFCD34178936” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The crystal form of the compound is often preferred for its solubility and stability, facilitating easier handling and storage .
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD34178936” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) or alkyl groups under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in halogenated or alkylated compounds .
Applications De Recherche Scientifique
“MFCD34178936” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of “MFCD34178936” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Compound A: Shares a similar triazolo ring structure but differs in its functional groups.
Compound B: Has a similar methanesulfonate moiety but a different core structure.
Compound C: Exhibits similar reactivity but varies in its stability and solubility.
Uniqueness: “MFCD34178936” stands out due to its unique combination of stability, reactivity, and solubility. These properties make it particularly valuable in applications where other compounds may fall short .
Propriétés
Formule moléculaire |
C6H8Cl2N2O |
|---|---|
Poids moléculaire |
195.04 g/mol |
Nom IUPAC |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O.ClH/c7-5-1-2-6(4-10-8)9-3-5;/h1-3H,4,8H2;1H |
Clé InChI |
MJOWQOKAZAQMMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



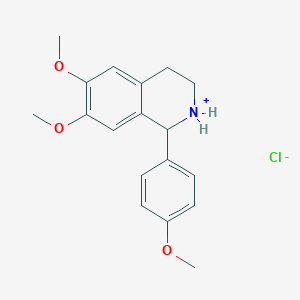
![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)
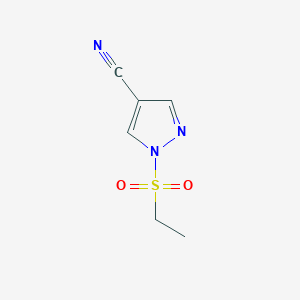
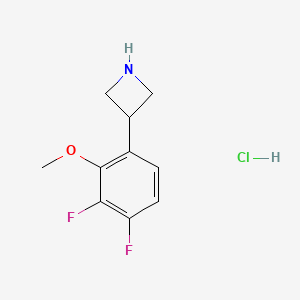
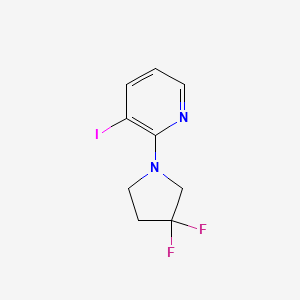


![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
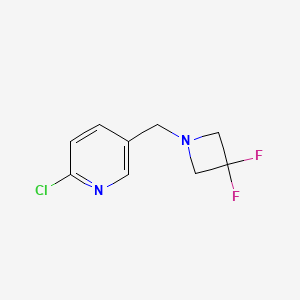
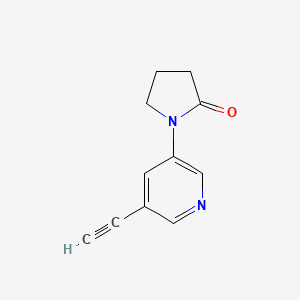
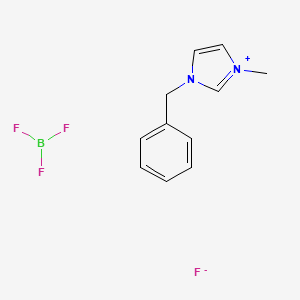
![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
